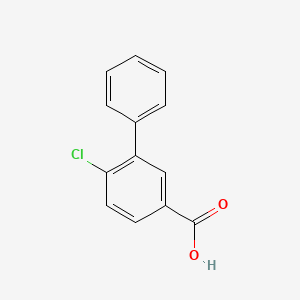![molecular formula C18H12NNaO6 B1462316 (E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt CAS No. 210890-96-3](/img/structure/B1462316.png)
(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt
Descripción general
Descripción
The compound is a sodium salt of a carboxylic acid, which contains a quinoline ring, a phenyl ring, and an alkene group. The “(E)” in the name indicates the configuration of the alkene . The compound also contains multiple hydroxy (-OH) groups, which are polar and can participate in hydrogen bonding .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the quinoline ring, the introduction of the hydroxy groups, and the formation of the alkene with the correct (E) configuration. The Wittig reaction, for example, is a common method for forming alkenes .Molecular Structure Analysis
The E-Z system for naming alkenes, where E stands for “entgegen” (German for “opposite”) and Z stands for “zusammen” (German for “together”), could be used to describe the geometry of the alkene part of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. The alkene could undergo addition reactions, the carboxylic acid could react with bases or other acids, and the hydroxy groups could potentially be involved in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar hydroxy groups and the ionic sodium salt could make it soluble in water. The compound’s reactivity would be influenced by the presence of the alkene and the carboxylic acid .Aplicaciones Científicas De Investigación
Anticancer Activity
- Cancer Therapeutics : A study by Mohammed et al. (2021) explored the anticancer potential of a sodium salt compound related to quinoline against Ehrlich Ascites Carcinoma (EAC) cells. This compound demonstrated significant chemopreventive and chemotherapeutic effects, reducing EAC cell volume and count, and exerted an apoptotic effect in vivo through the elevation of caspase-3 expression and reduction of osteopontin levels. The compound also improved liver and kidney tissues without apparent adverse effects, highlighting its therapeutic potential in cancer treatment (Mohammed et al., 2021).
HIV-1 Inhibition
- HIV-1 Treatment : Research by Ouali et al. (2000) revealed that derivatives of quinoline, including 8-Hydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-quinoline carboxylic acid, inhibit the processing and strand transfer reactions catalyzed by HIV-1 integrase. This suggests the compound's potential as a basis for developing HIV-1 integrase inhibitors, an important avenue in HIV-1 treatment (Ouali et al., 2000).
Fluorescence and Photophysical Properties
- Photophysical Applications : Padalkar and Sekar (2014) investigated the photophysical behaviors of compounds similar to the given quinoline derivative. These compounds showed dual emissions (normal and ESIPT emission) and large Stokes' shift emission patterns. The study highlights the potential application of these compounds in fluorescence and photophysical studies, which can be useful in various scientific and industrial applications (Padalkar & Sekar, 2014).
Antimicrobial Activity
- Antimicrobial Properties : A study by Tamura et al. (1982) on the synthesis and antimicrobial activity of similar quinolinecarboxylic acids indicated the potential use of these compounds in developing new antimicrobial agents. While the study's focus was on the 5-hydroxy derivative, it suggests the broader potential of quinolinecarboxylic acids in antimicrobial applications (Tamura et al., 1982).
Antileishmanial Activity
- Antileishmanial Research : Petro-Buelvas et al. (2021) synthesized and evaluated the antileishmanial activity of styrylquinolines, related to the given compound. Some of these compounds showed promising in vitro and in vivo activities against leishmaniasis, indicating their potential in developing treatments for this disease (Petro-Buelvas et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;8-hydroxy-2-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6.Na/c20-13-7-9(8-14(21)17(13)23)1-4-11-5-2-10-3-6-12(18(24)25)16(22)15(10)19-11;/h1-8,20-23H,(H,24,25);/q;+1/p-1/b4-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENJMKHVHUOLQ-DYVSEJHDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])C=CC3=CC(=C(C(=C3)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])/C=C/C3=CC(=C(C(=C3)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12NNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt | |
CAS RN |
210890-96-3 | |
| Record name | 7-Quinolinecarboxylic acid, 8-hydroxy-2-((1E)-2-(3,4,5-trihydroxyphenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210890963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




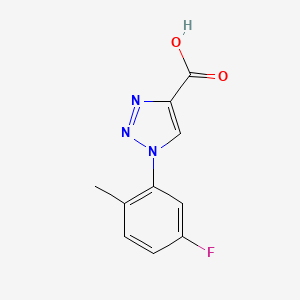


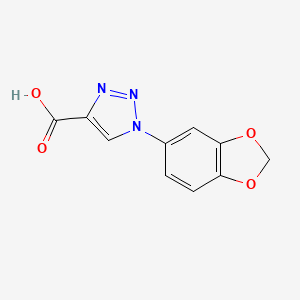
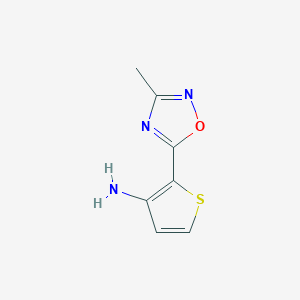
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)
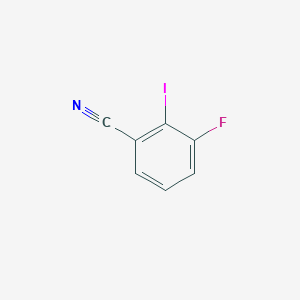
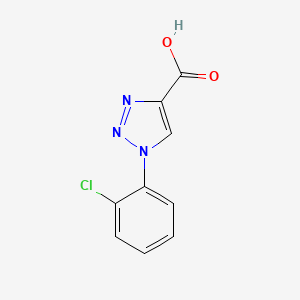

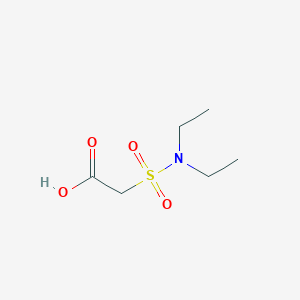
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
